1-Phenylbut-3-yn-1-amine
Description
1-Phenylbut-3-yn-1-amine (C₁₀H₁₁N) is a secondary amine featuring a phenyl group and a terminal alkyne moiety. Its hydrochloride salt (CAS 1177093-09-2) is commercially available with ≥99% purity and is widely used in medicinal chemistry, particularly in peptide coupling and click chemistry applications . The compound is synthesized via palladium-catalyzed Sonogashira coupling or peptide bond formation, yielding either a brown solid (free base) or white crystalline powder (hydrochloride salt) . Structural characterization via ¹H/¹³C NMR and mass spectrometry confirms its distinct alkyne (δ ~70–81 ppm in ¹³C NMR) and amine proton signals .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.2 g/mol |
IUPAC Name |
1-phenylbut-3-yn-1-amine |
InChI |
InChI=1S/C10H11N/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10H,6,11H2 |
InChI Key |
ZWEQNVMYOUDKQT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
Derivatives of 1-phenylbut-3-yn-1-amine with modified benzyl groups exhibit altered physicochemical and biological properties:
Key Insight: Electron-donating groups (e.g., -OCH₃) enhance solubility, while halogens (e.g., -Br) enable cross-coupling reactions. The diphenylmethylene derivative facilitates stereoselective synthesis of tetrahydroisoquinolines .
Alkyne vs. Alkene Analogues
Replacing the alkyne with an alkene significantly alters reactivity:
Key Insight : The alkyne’s triple bond enables rapid cycloaddition with azides (e.g., forming triazoles for imaging probes), whereas the alkene is less reactive but useful in enantioselective syntheses .
Stereochemical Variants
Enantiomers of this compound exhibit distinct chiral properties:
Functional Group Analogues
Key Insight : Propargylamine’s simplicity aids peptide coupling, while piperidine derivatives improve target specificity in apoptosis imaging .
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